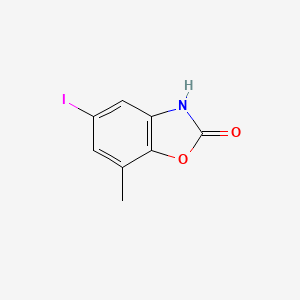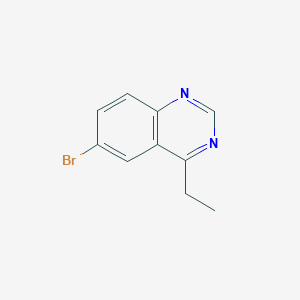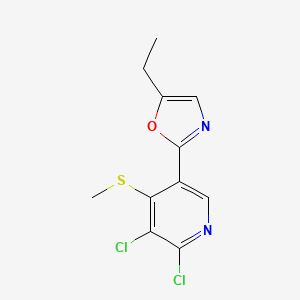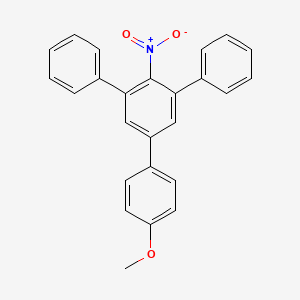![molecular formula C10H19NO2 B12594365 [(2R)-Piperidin-2-yl]methyl butanoate CAS No. 647021-25-8](/img/structure/B12594365.png)
[(2R)-Piperidin-2-yl]methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-Piperidin-2-yl]methyl butanoate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-Piperidin-2-yl]methyl butanoate typically involves the esterification of butanoic acid with [(2R)-Piperidin-2-yl]methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-Piperidin-2-yl]methyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and [(2R)-Piperidin-2-yl]methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Various reagents, such as Grignard reagents, can be used for substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and [(2R)-Piperidin-2-yl]methanol.
Reduction: [(2R)-Piperidin-2-yl]methanol.
Substitution: Depending on the reagent used, different substituted products can be formed.
Applications De Recherche Scientifique
[(2R)-Piperidin-2-yl]methyl butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is used in the production of fragrances and flavors due to its ester functional group.
Mécanisme D'action
The mechanism of action of [(2R)-Piperidin-2-yl]methyl butanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with various receptors and enzymes. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
[(2R)-Piperidin-2-yl]methyl butanoate can be compared with other similar compounds, such as:
Methyl butanoate: A simple ester with a fruity odor, used in fragrances and flavors.
Butanoic acid, 2-methyl-, methyl ester: Another ester with similar applications in the fragrance industry.
Butanoic acid, 2-methyl-, 3-methylbutyl ester: A related compound with a different ester group, used in similar applications.
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other simple esters.
Propriétés
Numéro CAS |
647021-25-8 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
[(2R)-piperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m1/s1 |
Clé InChI |
IELZVUTXZQTIRM-SECBINFHSA-N |
SMILES isomérique |
CCCC(=O)OC[C@H]1CCCCN1 |
SMILES canonique |
CCCC(=O)OCC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)








